Boc-Phe-Ser-Arg-AMC.AcOH Boc-Phe-Ser-Arg-AMC.AcOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192748
InChI: InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)
SMILES:
Molecular Formula: C33H43N7O8
Molecular Weight: 665.7 g/mol

Boc-Phe-Ser-Arg-AMC.AcOH

CAS No.:

Cat. No.: VC16192748

Molecular Formula: C33H43N7O8

Molecular Weight: 665.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-Phe-Ser-Arg-AMC.AcOH -

Specification

Molecular Formula C33H43N7O8
Molecular Weight 665.7 g/mol
IUPAC Name tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)
Standard InChI Key JLKJMNJZJBEYLQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C

Introduction

Structural and Functional Characteristics

Molecular Architecture

Boc-Phe-Ser-Arg-AMC.AcOH features a tripartite design:

  • N-terminal protection: The Boc group prevents undesired interactions during synthesis and enhances stability.

  • Peptide backbone: The Phe-Ser-Arg sequence provides specificity for proteases recognizing hydrophobic (Phe), polar (Ser), and positively charged (Arg) residues.

  • Fluorogenic reporter: The AMC moiety remains non-fluorescent until cleaved, producing a detectable signal at excitation/emission wavelengths of 380/460 nm .

Physicochemical Properties

While exact molecular weight data are unavailable for this compound, analogous tetrapeptide-AMC derivatives typically range between 800–900 g/mol . The acetate counterion improves aqueous solubility, making it suitable for enzymatic assays in physiological buffers.

Applications in Protease Research

Human Airway Trypsin-Like Protease (HAT) Studies

HAT, a serine protease expressed in respiratory epithelia, hydrolyzes Boc-Phe-Ser-Arg-AMC.AcOH to release fluorescent AMC. Key findings include:

  • Salivary HAT Activity: Mature HAT is detectable in human saliva, with Boc-Phe-Ser-Arg-AMC hydrolysis rates correlating strongly with HAT concentrations (r = +0.922, p < 0.01) .

  • Pathophysiological Role: HAT participates in mucosal immunity and viral entry mechanisms, making this substrate critical for studying respiratory infections .

Table 1: Substrate Specificity of HAT

SubstrateHydrolysis Rate (Relative Activity)
Boc-Phe-Ser-Arg-AMC100%
Boc-Gln-Ala-Arg-AMC15%
Z-Phe-Arg-AMC2%

Coagulation Factor XIa Assays

The Phe-Ser-Arg sequence mimics natural substrates of factor XIa, a key enzyme in blood clotting. Researchers use this compound to:

  • Measure factor XIa activity in plasma samples for diagnosing bleeding disorders.

  • Screen anticoagulant drugs by monitoring inhibition kinetics .

Comparative Analysis with Analogous Compounds

Structural Analogues

Boc-Phe-Ser-Arg-AMC.AcOH belongs to a broader family of fluorogenic protease substrates. Notable comparisons include:

Table 2: Comparative Features of Fluorogenic Substrates

CompoundTarget ProteaseKey Structural Differences
Boc-Phe-Ser-Arg-AMC.AcOHHAT, Factor XIaPhe-Ser-Arg sequence
Boc-Leu-Ser-Thr-Arg-AMCThrombinLeu/Thr substitution
Z-Phe-Arg-AMCCathepsinsShorter peptide backbone

Functional Advantages

  • Sensitivity: The AMC fluorophore enables detection limits as low as 1 nM enzyme activity, surpassing colorimetric assays .

  • Specificity: The Phe-Ser-Arg motif reduces cross-reactivity with non-target proteases compared to shorter substrates like Z-Phe-Arg-AMC .

Experimental Protocols

Standard Assay Conditions

  • Substrate Preparation: Dissolve in DMSO (10 mM stock), then dilute in Tris-HCl buffer (pH 7.4) to 50–100 μM.

  • Kinetic Measurements: Incubate with protease (e.g., 10 nM HAT) at 37°C, monitoring fluorescence every 30 seconds for 30 minutes .

  • Data Analysis: Calculate enzyme activity using the initial velocity of AMC release (Δfluorescence/min).

Troubleshooting Guidelines

  • Low Signal: Ensure fresh substrate preparation to avoid AMC photobleaching.

  • High Background: Include a no-enzyme control to subtract non-specific hydrolysis .

Recent Research Advancements

Diagnostic Applications

Recent efforts aim to standardize Boc-Phe-Ser-Arg-AMC.AcOH assays for point-of-care testing of coagulation disorders, leveraging its stability and reproducibility .

Challenges and Future Directions

Limitations

  • Cost: Large-scale synthesis remains expensive due to multi-step SPPS and HPLC purification .

  • Solubility: Despite acetate counterions, DMSO is often required for stock solutions, potentially affecting enzyme activity .

Emerging Opportunities

  • Nanoparticle-Based Delivery: Encapsulating the substrate in liposomes could enable in vivo imaging of protease activity.

  • High-Throughput Screening: Integration with microfluidics may accelerate drug discovery pipelines .

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